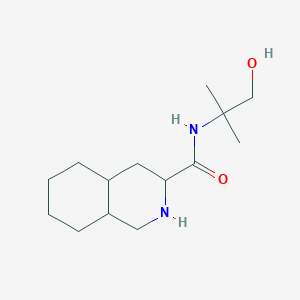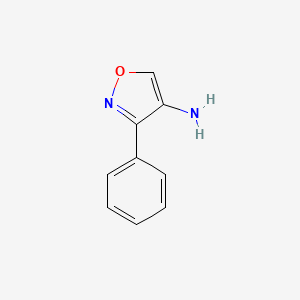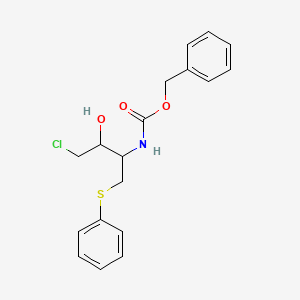
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a chemical compound known for its utility in bioconjugation. This compound is primarily used to attach biotin to proteins and other molecules via a cleavable connector arm. The biotinylation process is crucial in various biochemical applications, including affinity purification and labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. The process typically starts with the preparation of biotinylated aminocaproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the product with N-hydroxysuccinimide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is often produced in a solid form and stored under inert atmosphere at low temperatures to maintain stability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, allowing the biotin moiety to be transferred to various substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the biotin moiety.
Major Products
The major products formed from these reactions are biotinylated proteins or other biomolecules. The biotin tag facilitates subsequent purification or detection steps in biochemical assays.
Applications De Recherche Scientifique
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is widely used in scientific research due to its ability to biotinylate proteins and other molecules. Its applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the study of protein-protein interactions through affinity purification.
Medicine: Used in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Employed in the production of biotinylated reagents for biochemical assays and diagnostic kits.
Mécanisme D'action
The compound exerts its effects through the formation of a stable amide bond between the biotin moiety and the target molecule. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing efficient transfer of the biotin tag. The biotinylated molecules can then interact with avidin or streptavidin, facilitating their detection or purification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotinylation reagent with similar applications.
Biotinyl-3,6-dioxaoctanediamine: Used for biotinylation with a different linker structure.
Biotinyl-PEG-NHS ester: Utilizes polyethylene glycol (PEG) as a linker for biotinylation.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific linker structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring efficient and stable biotinylation.
Propriétés
Formule moléculaire |
C28H36N4O8S |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38) |
Clé InChI |
XOQZGRUKPCANAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
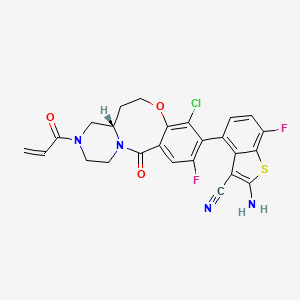
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)

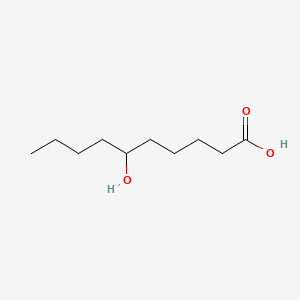
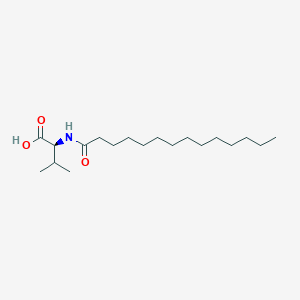
![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
